L-METHIONINE (METHYL-D3)
Description
Protein NMR Spectroscopy
The deuterated methyl group simplifies the analysis of methyl-containing residues (e.g., methionine, isoleucine) in solution-state NMR. This is achieved through:
- Reduced spectral overlap : Methionine’s methyl resonances are distinct from other residues.
- Efficient labeling : Selective incorporation of $$^{13}\text{C}$$/D₃-labeled methionine enables precise assignments.
Example : In studies of yeast chorismate mutase, D₃-labeled methionine facilitated identification of methyl groups in 2D/3D NMR spectra.
Methionine Oxidation Studies
Deuterated methionine aids in quantifying in vivo oxidation levels. For instance:
Drug Development
Deuterium substitution in methionine derivatives may improve metabolic stability. For example:
- Kinetic isotope effect : Slows C–H bond cleavage, reducing oxidative metabolism.
- Applications : Probes for enzyme mechanisms and candidates for deuterated drugs.
Physical and Spectroscopic Properties
L-Methionine (Methyl-D₃) exhibits distinct physical and spectroscopic characteristics critical for its applications.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 152.23 g/mol | |
| Melting point | 284°C (decomposition) | |
| Optical activity | $$[α]_{25}^{\text{D}} +23.1°$$ (c = 1 in 1 M HCl) | |
| Solubility | Water-soluble |
Spectroscopic Data
- NMR :
- Mass spectrometry :
Properties
Molecular Weight |
152.23 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing and Biomolecular Studies
L-Methionine (Methyl-D3) is widely utilized as a stable isotope tracer in metabolic studies. It allows researchers to track metabolic pathways and protein synthesis rates effectively.
Protein Synthesis Measurement
A study demonstrated that methyl[D3]-13C-methionine can be incorporated into cellular proteins, enabling accurate assessments of muscle protein synthesis (MPS) rates. This method involved using murine C2C12 myotubes, where the incorporation of the tracer was monitored over time, revealing significant changes in MPS following treatment with anabolic factors like insulin-like growth factor-1 (IGF-1) .
Metabolomics and Clinical Applications
L-Methionine (Methyl-D3) is also employed in metabolomics to analyze metabolic profiles in clinical settings. Its use in mass spectrometry allows for detailed insights into metabolic disorders and responses to treatments . The compound's role in understanding metabolic pathways is critical for developing therapeutic strategies for conditions such as cancer and diabetes.
Cancer Research
Recent studies have highlighted the role of methionine metabolism in cancer biology. Research indicates that methionine consumption by cancer cells can influence immune responses and tumor growth.
Immune Modulation
Methionine supplementation has been shown to restore methylation patterns and improve antitumor immunity in CD4 T cells by regulating PD-1 expression, a checkpoint protein that inhibits immune responses . This finding suggests that manipulating methionine levels could enhance immune function against tumors.
Tumor Growth Dynamics
Another study indicated that methionine uptake by cancer cells affects their growth dynamics. Specifically, inhibiting methionine transporters led to delayed tumor growth in experimental models, highlighting the potential for targeting methionine metabolism as a therapeutic strategy .
Antimicrobial Research
L-Methionine (Methyl-D3) has been investigated for its effects on bacterial resistance mechanisms, particularly concerning anti-folate drugs.
Resistance Mechanisms
A study focused on Mycobacterium tuberculosis revealed that methionine can antagonize the activity of para-aminosalicylic acid (PAS), an anti-folate drug used in tuberculosis treatment. The research identified key transporters and metabolic pathways that contribute to this resistance, suggesting that methionine's role extends beyond nutrition to influencing drug efficacy .
Stable Isotope Labeling Techniques
The application of L-Methionine (Methyl-D3) extends to stable isotope labeling techniques, which are essential for various biochemical analyses.
Stable Isotope Tagging
The compound is used in stable isotope tagging methods for identifying virus-induced peptides in vaccine development. This technique enhances the specificity and sensitivity of peptide identification, crucial for advancing vaccine research .
Summary Table of Applications
Comparison with Similar Compounds
Substrate Analogs: L-Methionine vs. L-Ethionine
L-Ethionine, a non-native substrate analog of L-methionine, differs by an additional methylene group (-CH₂-) in its side chain. Kinetic studies of methionine adenosyltransferase (MAT) reveal key differences:
Key Insight : While L-ethionine is kinetically competent, its reduced proficiency stems from weaker enzyme binding and ATP utilization compared to L-methionine .
Functional Derivatives: N-Acetyl-L-Methionine and Sulfonium Salts
- N-Acetyl-L-Methionine: This acetylated derivative shows negligible reductive capacity (<5%) in converting methionine selenoxide (MetSeO) under physiological conditions, unlike endogenous thiols like glutathione .
- L-Methionine-d3-methyl-d3sulfonium Chloride : A sulfonium salt derivative with deuterated methyl groups. Unlike L-methionine, sulfonium salts are direct precursors to SAM and are used to study methyltransferase activity .
Isotopologues and Multi-Labeled Variants
Deuterated and ¹³C-labeled methionine derivatives serve distinct roles in metabolic flux analysis:
Key Insight : Multi-labeled variants (e.g., ¹³C/D3) enable simultaneous analysis of carbon and methyl group dynamics, offering advantages over single-label compounds .
Sulfur-Containing Amino Acids: Cysteine and Homocysteine
L-Cysteine and DL-homocysteine share structural similarities with L-methionine but exhibit divergent biological roles:
Key Insight: Unlike cysteine/homocysteine, L-methionine’s deuterated form uniquely combines methyl-donor functionality with isotopic traceability.
Advantages of L-Methionine (Methyl-D3)
Limitations
- Redox Inactivity: Unlike thiols, it cannot reduce MetSeO .
- Cost : High price (e.g., €334.70 for 5 g) limits large-scale use .
Preparation Methods
Direct Alkylation of L-Homocysteine with Methyl-D3 Iodide
Overview:
The most widely reported and practical method for synthesizing L-Methionine (methyl-D3) involves the alkylation of L-homocysteine using methyl iodide labeled with three deuterium atoms (CD3I). This approach preserves the stereochemistry of the amino acid and efficiently incorporates the deuterium-labeled methyl group at the sulfur atom.
Generation of L-Homocysteine Anion:
L-Homocysteine is converted into its anionic form, typically by treatment with a strong base or via sodium-liquid ammonia reduction, to activate the thiol group for nucleophilic substitution.Alkylation Reaction:
The L-homocysteine anion reacts with methyl-D3 iodide under controlled conditions, leading to the formation of L-Methionine (methyl-D3) with high stereochemical fidelity.Purification:
The product is purified to remove unreacted starting materials and side products, often by crystallization or chromatographic methods.
- Maintains optical purity of L-methionine.
- Efficient incorporation of deuterium at the methyl group.
- Suitable for producing high isotopic enrichment (>98%).
Key Reference:
Dolphin and Endo's 1970 Analytical Biochemistry publication describes an economical and convenient method based on this alkylation strategy, highlighting its historical and practical significance.
Isotopic Exchange and Custom Deuteration in Precursor Synthesis
Overview:
Alternative synthetic routes involve isotopic exchange reactions or the introduction of deuterium during the synthesis of methionine precursors. This method is often used for preparing derivatives such as L-Methionine-D3-N-Fmoc (S-methyl-D3), where the methyl group is deuterated before further chemical modifications.
Isotopic Exchange:
Non-deuterated methionine or its precursors are subjected to conditions promoting exchange of hydrogen atoms with deuterium, typically in the presence of deuterated reagents or solvents.Deuterated Methylation:
Homocysteine derivatives are alkylated with methyl-D3 iodide to introduce the deuterated methyl group.Protection and Functionalization:
For specialized derivatives like N-Fmoc protected methionine, the amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dimethylformamide (DMF) with a base such as triethylamine.Purification:
High-performance liquid chromatography (HPLC) or silica gel chromatography is employed to isolate the pure deuterated product.
- Isotopic purity (>98% D) is confirmed via high-resolution mass spectrometry (HR-MS), proton nuclear magnetic resonance (¹H NMR), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical and Validation Techniques for Prepared L-Methionine (Methyl-D3)
- High-Resolution Mass Spectrometry (HR-MS): Detects mass shifts corresponding to the three deuterium atoms (Δm/z ≈ +3.02).
- ¹H NMR Spectroscopy: Confirms absence of proton signals at the S-methyl position (~δ 2.1 ppm), indicating successful deuterium incorporation.
- LC-MS/MS with Selected Reaction Monitoring (SRM): Quantifies the ratio of deuterated to non-deuterated species.
- Optical purity is maintained by starting from L-homocysteine and using stereospecific alkylation conditions.
- No racemization is observed during Fmoc protection or deprotection steps in derivative synthesis.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. How is L-Methionine (Methyl-D3) quantified in microbial uptake assays?
- Methodological Answer : Quantification typically employs LC-MS/MS with optimized parameters for deuterated compounds. For example, in Mycobacterium bovis BCG studies, intracellular accumulation of L-Methionine-(methyl-D3) is measured after extraction using a methanol:water (80:20) solvent system. A triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode is used, with transitions specific to the deuterated methyl group (e.g., m/z 135 → 89 for L-Methionine-D3). Calibration curves are generated using isotopically labeled internal standards to account for matrix effects .
Q. What techniques validate the isotopic purity of L-Methionine (Methyl-D3)?
- Methodological Answer : Isotopic enrichment (e.g., 98 atom% D) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, the absence of proton signals at the methyl group (~δ 2.1 ppm) confirms deuterium incorporation. HRMS analysis detects the mass shift (e.g., +3 Da for methyl-D3) and quantifies isotopic impurities using peak area ratios in full-scan mode. Cross-validation with vendor certificates of analysis (CoA) ensures batch-to-batch consistency .
Advanced Research Questions
Q. How to design a transport assay using L-Methionine (Methyl-D3) to study bacterial membrane transporters?
- Methodological Answer :
Strain Preparation : Use wild-type and transporter-knockout strains (e.g., metM::himar1 mutants) to isolate transporter-specific activity.
Uptake Conditions : Incubate cells with L-Methionine-(methyl-D3) in buffered media (pH 7.4) at 37°C. Include controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to disrupt membrane potential and confirm energy-dependent transport .
Metabolite Extraction : Quench reactions with cold methanol, centrifuge, and analyze supernatants via LC-MS/MS.
Data Normalization : Express uptake as fold-change relative to mutant strains or CCCP-treated samples to isolate transporter-specific activity .
Q. How does L-Methionine (Methyl-D3) enable metabolic flux analysis in methylation studies?
- Methodological Answer : As a stable isotope tracer, it integrates into S-adenosylmethionine (SAM) pools, allowing tracking of methyl group transfer in epigenetic modifications. For example, in M. tuberculosis, LC-MS/MS detects deuterium-labeled SAM (SAM-D3) and its downstream products (e.g., methylated DNA or histones). Flux ratios are calculated using isotopologue distributions, corrected for natural abundance and dilution effects .
Q. What experimental controls mitigate interference from endogenous methionine in deuterated tracer studies?
- Methodological Answer :
- Baseline Correction : Analyze untreated samples to quantify background methionine levels.
- Isotopic Dilution Series : Spike samples with known concentrations of L-Methionine-(methyl-D3) to validate linearity and recovery rates.
- Kinetic Time-Course : Measure uptake at multiple time points to distinguish transient vs. steady-state incorporation .
Q. How is response surface methodology (RSM) applied to optimize L-Methionine (Methyl-D3) biosynthesis in microbial systems?
- Methodological Answer :
Factor Screening : Identify critical variables (e.g., yeast extract, dissolved oxygen) via Plackett-Burman design.
Central Composite Design (CCD) : Test factor interactions (e.g., temperature × pH) in 17–30 experimental runs.
Model Validation : Use ANOVA to assess fit (e.g., p < 0.05 for significant terms) and predict optimal conditions. For Saccharomyces cerevisiae, a quadratic model may maximize yield by balancing precursor availability and metabolic burden .
Q. How to track methyl-D3 incorporation in epigenetic research using S-adenosyl-L-methionine-d3?
- Methodological Answer :
- In Vitro Methylation Assays : Incubate histone lysine methyltransferases (HKMTs) with SAM-D3 and substrates (e.g., histone H3 peptides).
- LC-HRMS Analysis : Monitor mass shifts (+3 Da per methyl group) on methylated lysine residues.
- Kinetic Isotope Effects (KIE) : Compare reaction rates between SAM and SAM-D3 to elucidate enzymatic mechanisms .
Q. What guidelines ensure reproducibility in validating deuterated methionine as a reference standard?
- Methodological Answer : Follow ICH Q2(R1) for method validation:
- Specificity : Demonstrate resolution from DL-methionine sulfoxide and other analogs via HPLC with UV/HRMS detection.
- Accuracy/Precision : Spike recovery tests (90–110%) and inter-day CV < 5%.
- Stability : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
